molecular formula C14H20BBrO2 B3348378 4-Bromo-2-ethylphenylboronic acid pinacol ester CAS No. 1674364-30-7

4-Bromo-2-ethylphenylboronic acid pinacol ester

Cat. No. B3348378
CAS RN: 1674364-30-7
M. Wt: 311.02 g/mol
InChI Key: IVMWFBWQBOCRGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethylphenylboronic acid pinacol ester is a chemical compound with the CAS Number: 1674364-30-7 . It has a molecular weight of 311.03 and its IUPAC name is 2-(4-bromo-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, pinacol boronic esters are generally valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20BBrO2/c1-6-10-9-11(16)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3 .


Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . A recent study reported the catalytic protodeboronation of alkyl boronic esters, which was paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

4-Bromo-2-ethylphenylboronic acid pinacol ester has various applications in scientific research. One of the significant applications of this compound is in organic synthesis. It can be used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, this compound can be used as a ligand in catalytic reactions, such as Suzuki-Miyaura cross-coupling reaction and Heck reaction.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-Bromo-2-ethylphenylboronic acid pinacol ester in lab experiments is its versatility. This compound can be used as a building block for the synthesis of various compounds, and it can also be used as a ligand in catalytic reactions. Additionally, this compound is relatively easy to synthesize and purify.
However, there are also limitations to using this compound in lab experiments. One of the limitations is its potential toxicity. This compound can interact with biomolecules, which can lead to alterations in their structure and function. Additionally, this compound can be difficult to handle due to its sensitivity to air and moisture.

Future Directions

There are several future directions for the research on 4-Bromo-2-ethylphenylboronic acid pinacol ester. One of the future directions is to study the mechanism of action of this compound in more detail. Additionally, researchers can investigate the potential applications of this compound in medicinal chemistry, material science, and other fields. Furthermore, researchers can explore the synthesis of new derivatives of this compound and study their properties and applications.
Conclusion
In conclusion, this compound is a versatile compound that has various applications in scientific research. This compound can be synthesized through various methods, and it can be used as a building block for the synthesis of various compounds. Additionally, this compound can interact with biomolecules, which can lead to alterations in their structure and function. While there are limitations to using this compound in lab experiments, there are also several future directions for research on this compound.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

properties

IUPAC Name

2-(4-bromo-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO2/c1-6-10-9-11(16)7-8-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWFBWQBOCRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Br)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-ethylphenylboronic acid pinacol ester
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethylphenylboronic acid pinacol ester
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-ethylphenylboronic acid pinacol ester
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-ethylphenylboronic acid pinacol ester
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-ethylphenylboronic acid pinacol ester
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-ethylphenylboronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.